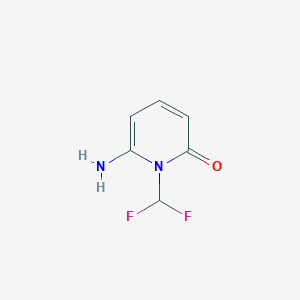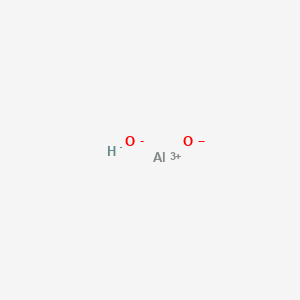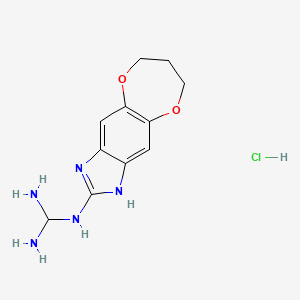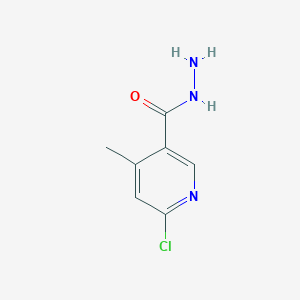![molecular formula C27H19NO3 B13125681 2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid CAS No. 25698-62-8](/img/structure/B13125681.png)
2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-((9H-Fluoren-1-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound characterized by the presence of a fluorenyl group attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((9H-Fluoren-1-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorenyl Intermediate: The fluorenyl group is introduced through a Friedel-Crafts acylation reaction, where fluorene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Biphenyl: The fluorenyl intermediate is then coupled with a biphenyl derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid or ester.
Carbamoylation: The resulting product is subjected to carbamoylation using a suitable isocyanate or carbamoyl chloride to introduce the carbamoyl group.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2’-((9H-Fluoren-1-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
2’-((9H-Fluoren-1-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2’-((9H-Fluoren-1-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Gene Expression Modulation: Affecting the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
2’-((9H-Fluoren-1-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid derivatives: Compounds with similar structures but different functional groups or substituents.
Fluorenyl-based compounds: Compounds containing the fluorenyl group but with different core structures.
Biphenyl-based compounds: Compounds containing the biphenyl structure but with different substituents.
Uniqueness
2’-((9H-Fluoren-1-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific combination of the fluorenyl and biphenyl structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
属性
CAS 编号 |
25698-62-8 |
|---|---|
分子式 |
C27H19NO3 |
分子量 |
405.4 g/mol |
IUPAC 名称 |
2-[2-(9H-fluoren-1-ylcarbamoyl)phenyl]benzoic acid |
InChI |
InChI=1S/C27H19NO3/c29-26(22-12-5-3-10-20(22)21-11-4-6-13-23(21)27(30)31)28-25-15-7-14-19-18-9-2-1-8-17(18)16-24(19)25/h1-15H,16H2,(H,28,29)(H,30,31) |
InChI 键 |
AFGOSELNKWIUKI-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)NC(=O)C4=CC=CC=C4C5=CC=CC=C5C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene](/img/structure/B13125676.png)


![1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol](/img/structure/B13125691.png)
![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)
